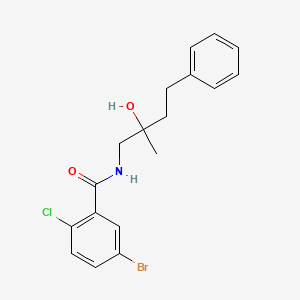

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide” is a complex organic compound. It contains a benzamide core, which is a common structure in many pharmaceutical drugs . The compound also has bromine and chlorine substituents, which can significantly affect its reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide core would likely contribute to the compound’s rigidity, while the halogen substituents and the 2-hydroxy-2-methyl-4-phenylbutyl group could influence its shape and polarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzamide core is known to undergo reactions such as hydrolysis and reduction . The halogen substituents could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .Scientific Research Applications

Antitumor Activity

This compound has been studied for its potential antitumor properties. The enantiomers of a related sulfonamide derivative have shown to inhibit the activity of PI3Kα kinase, which is implicated in cancer cell growth and survival . The inhibition of this kinase could lead to the development of new anticancer therapies.

Antibacterial and Antiviral Applications

Sulfonamides, which are structurally related to this compound, have a long history of use as antibacterial agents. They have also been found to possess antiviral activities . This suggests that “5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide” could potentially be used to develop new antibacterial and antiviral drugs.

Diabetes Therapy

A key intermediate structurally similar to this compound is used in the synthesis of SGLT2 inhibitors, which are a class of medications used in diabetes therapy . These inhibitors work by preventing glucose reabsorption in the kidneys, leading to its excretion in urine and thus lowering blood glucose levels.

Organocatalysis

The capacity of sulfonamide compounds to form weak hydrogen bonds and increase acidity compared to amide groups makes them useful in organocatalysis . This application is significant in chemical synthesis, where these compounds can act as catalysts to speed up reactions.

Enzyme Substrate

Research indicates that derivatives of this compound can act as substrates for various enzymes. This property is essential for studying enzyme kinetics and understanding the mechanisms of enzyme-catalyzed reactions.

Pharmaceutical Process Scale-Up

The compound has been involved in the practical process scale-up for the manufacturing of therapeutic agents. Its synthesis involves steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating its versatility in chemical transformations .

Future Directions

properties

IUPAC Name |

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrClNO2/c1-18(23,10-9-13-5-3-2-4-6-13)12-21-17(22)15-11-14(19)7-8-16(15)20/h2-8,11,23H,9-10,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFLLXAVQFFZFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B2977733.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2977735.png)

![5-(6-Tert-butylpyridazin-3-yl)-2-(oxan-3-ylmethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2977736.png)

![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977738.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2977739.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2977740.png)